

(R)-(-)-Citramalic Acid Lithium discovery and history

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-(-)-Citramalic Acid Lithium

Cat. No.: B12354482

[Get Quote](#)

(R)-(-)-Citramalic Acid Lithium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-Citramalic acid, a chiral dicarboxylic acid, and its lithium salt are compounds of significant interest in biochemical and pharmaceutical research. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of **(R)-(-)-Citramalic Acid Lithium**. It includes a summary of key quantitative data, detailed experimental methodologies for cited synthesis routes, and visualizations of relevant biochemical pathways and experimental workflows.

Introduction

(R)-(-)-Citramalic acid, also known as (R)-2-hydroxy-2-methylbutanedioic acid, is a naturally occurring organic acid. Its lithium salt is utilized to enhance solubility and bioavailability in various research applications^[1]. The molecule's chirality is a key feature, with the (R)-(-) enantiomer playing specific roles in metabolic pathways^[1]. This guide focuses on the discovery, synthesis, and characterization of (R)-(-)-Citramalic Acid and its lithium salt.

Discovery and History

The discovery of citramalic acid dates back to its identification in natural sources. It is found in various plants and microorganisms and is known to be an intermediate in the metabolism of glutamate through the methylaspartate pathway[1][2]. A significant milestone in understanding its biological origin was the discovery and characterization of (R)-citramalate synthase. In 1999, the gene MJ1392 from the methanogenic archaeon *Methanococcus jannaschii* was cloned and its protein product was identified as (R)-citramalate synthase (CimA), an enzyme that catalyzes the condensation of pyruvate and acetyl-CoA to form (R)-citramalate. This was the first identification of this enzyme, which is believed to be involved in isoleucine biosynthesis[3][4].

While the history of the acid is rooted in microbiology and biochemistry, the specific history of the discovery and first synthesis of its lithium salt is not well-documented in publicly available literature. The preparation of simple salts from organic acids is a standard chemical procedure, and it is likely that the lithium salt was prepared to improve the handling and solubility of the acid for experimental purposes.

Physicochemical Properties

A summary of the key physicochemical properties of (R)-(-)-Citramalic Acid is provided below. Data for the lithium salt is limited, with most available information pertaining to the free acid.

Property	Value	Reference
(R)-(-)-Citramalic Acid		
Molecular Formula	C5H8O5	[1]
Molecular Weight	148.11 g/mol	
Optical Activity $[\alpha]/D$	-23.4° (c=3 in H ₂ O)	
(R)-(-)-Citramalic Acid Lithium		
Molecular Formula	C5H7LiO5	[1]
Molecular Weight	154.05 g/mol	[1]

Synthesis of (R)-(-)-Citramalic Acid and its Lithium Salt

The synthesis of (R)-(-)-Citramalic Acid can be achieved through chemical, enzymatic, and biotechnological methods.

Chemical Synthesis

One of the early and notable enantioselective chemical syntheses was reported by Whitesell et al. in 1989. This method involves the reaction of chiral pyruvates[2].

Experimental Protocol: Enantioselective Synthesis of (-)-Citramalic Acid (Whitesell et al., 1989 - Generalized)

- Step 1: Preparation of Chiral Pyruvate Ester. Pyruvic acid is reacted with a chiral auxiliary, such as (-)-8-phenylmenthol, to form the corresponding pyruvate ester.
- Step 2: Enolate Formation and Alkylation. The chiral pyruvate ester is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (e.g., -78 °C) to form the enolate. This is followed by reaction with an appropriate electrophile.
- Step 3: Hydrolysis. The resulting product is hydrolyzed to remove the chiral auxiliary and yield (-)-citramalic acid.

Enzymatic Synthesis

(R)-Citramalate synthase is the key enzyme for the biosynthesis of (R)-citramalic acid.

Experimental Protocol: Enzymatic Synthesis of (R)-Citramalic Acid (Generalized)

- Step 1: Expression and Purification of (R)-Citramalate Synthase. The cimA gene is cloned into an expression vector and transformed into a suitable host, such as *E. coli*. The enzyme is then overexpressed and purified using standard chromatographic techniques.
- Step 2: Enzymatic Reaction. The purified (R)-citramalate synthase is incubated with its substrates, pyruvate and acetyl-CoA, in a suitable buffer at an optimal temperature and pH.
- Step 3: Product Isolation and Purification. The reaction mixture is then processed to remove the enzyme and unreacted substrates. The (R)-citramalic acid product is purified, typically by chromatography.

Biotechnological Production in *E. coli*

Metabolic engineering of *Escherichia coli* has enabled the high-yield production of (R)-citramalic acid from simple carbon sources like glucose.

Experimental Protocol: Fed-batch Fermentation for (R)-Citramalic Acid Production (Generalized from various sources)

- Step 1: Strain Construction. An *E. coli* strain is engineered to overexpress the gene for (R)-citramalate synthase (*cimA*). To increase the precursor supply and reduce byproduct formation, genes for competing pathways (e.g., citrate synthase (*gltA*), lactate dehydrogenase (*ldhA*), and acetate kinase (*ackA*)) may be knocked out[4][5].
- Step 2: Fermentation. The engineered strain is cultivated in a bioreactor with a defined mineral salts medium. A fed-batch strategy is employed with a continuous, growth-limiting feed of glucose to maintain optimal production conditions and minimize the accumulation of inhibitory byproducts like acetate. The fermentation is carried out under controlled pH, temperature, and aeration.
- Step 3: Product Recovery. After the fermentation, the cells are separated from the culture broth. (R)-Citramalic acid is then recovered and purified from the broth using methods such as precipitation, extraction, or chromatography.

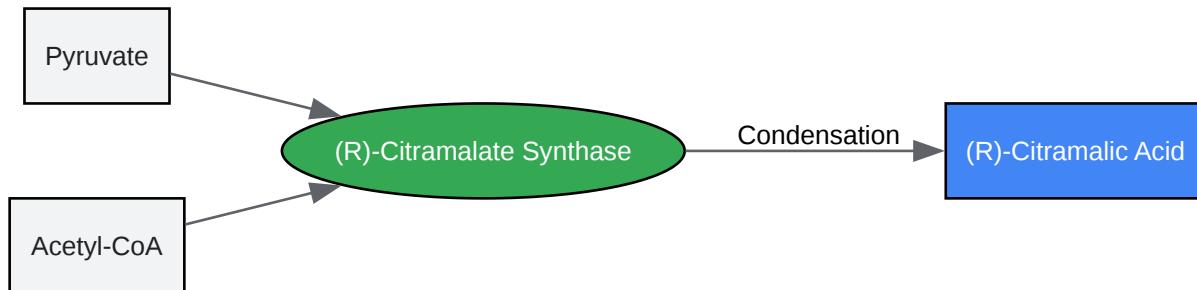
Table of Production Data for (R)-Citramalic Acid in Engineered *E. coli*

Strain / Condition	Titer (g/L)	Yield (g/g glucose)	Productivity (g/L/h)	Reference
MEC568/pZE12- <i>cimA</i> (from glycerol)	>31	>0.50	-	[4]
Engineered <i>E.</i> <i>coli</i> (fed-batch)	>60	0.53	-	[5]
Engineered <i>E.</i> <i>coli</i> (fed-batch)	>80	0.48	1.85	[6]

Preparation of (R)-(-)-Citramalic Acid Lithium

A specific, detailed experimental protocol for the synthesis of **(R)-(-)-Citramalic Acid Lithium** is not readily available in the reviewed literature. However, it can be prepared by a standard acid-base neutralization reaction.

Generalized Experimental Protocol:

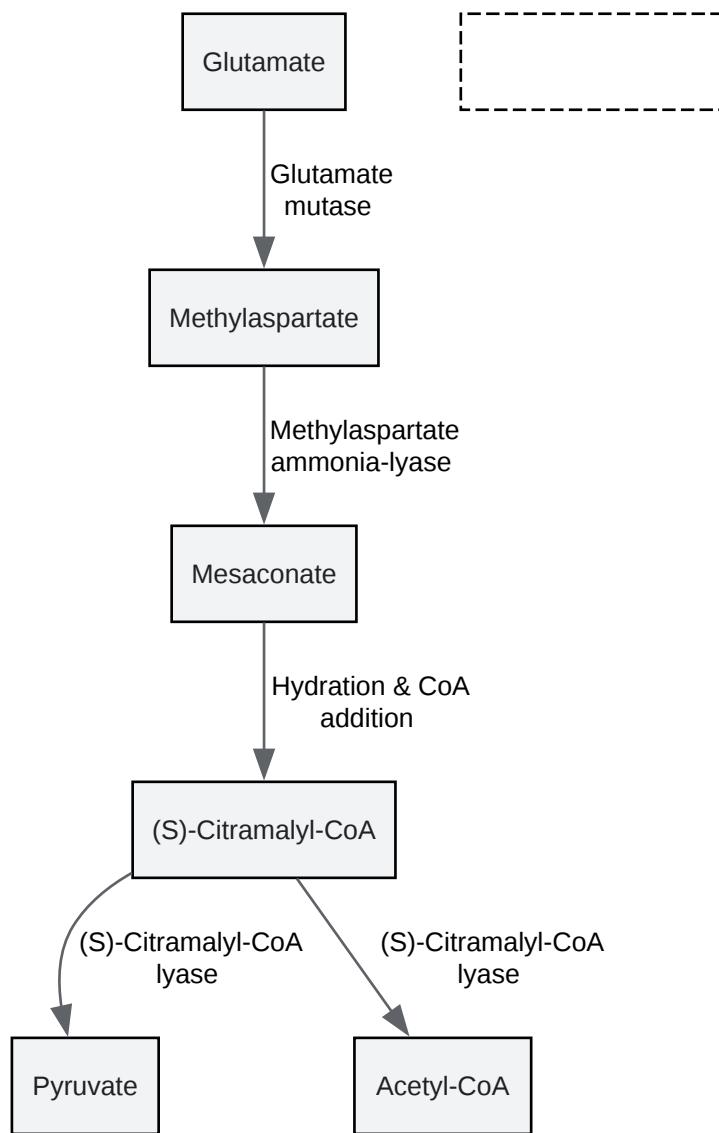

- Step 1: Dissolution. (R)-(-)-Citramalic acid is dissolved in a suitable solvent, such as water or ethanol.
- Step 2: Neutralization. A stoichiometric amount of a lithium base, such as lithium hydroxide (LiOH) or lithium carbonate (Li₂CO₃), is added portion-wise to the solution with stirring. The pH of the solution can be monitored to ensure complete neutralization.
- Step 3: Isolation. The solvent is removed under reduced pressure to yield the crude lithium salt.
- Step 4: Purification. The **(R)-(-)-Citramalic Acid Lithium** can be purified by recrystallization from an appropriate solvent system.

Biological Role and Signaling Pathways

(R)-(-)-Citramalic acid is an important intermediate in several metabolic pathways.

Biosynthesis of (R)-Citramalic Acid

(R)-Citramalic acid is synthesized from the central metabolites pyruvate and acetyl-CoA, a reaction catalyzed by (R)-citramalate synthase.



[Click to download full resolution via product page](#)

Caption: Biosynthesis of (R)-Citramalic Acid from Pyruvate and Acetyl-CoA.

Methylaspartate Cycle

(R)-(-)-Citramalic Acid is involved in the metabolism of glutamate via the methylaspartate pathway, which is crucial for energy and amino acid metabolism in some organisms[1][2].

[Click to download full resolution via product page](#)

Caption: Simplified overview of the Methylaspartate Pathway.

Characterization Data

Detailed characterization data specifically for **(R)-(-)-Citramalic Acid Lithium** is scarce in the literature. The following tables summarize available data for the free acid.

NMR Spectroscopy

¹H NMR Chemical Shifts for Citramalic Acid in D₂O

Protons	Chemical Shift (ppm)
-CH ₃	~1.2
-CH ₂ -	~2.6 and ~2.8 (diastereotopic)

Note: Chemical shifts can vary depending on the solvent and pH.

¹³C NMR Chemical Shifts for Citramalic Acid

Carbon	Chemical Shift (ppm)
-CH ₃	~25
-CH ₂ -	~45
>C(OH)-	~75
-COOH (next to CH ₂)	~175
-COOH (next to C(OH))	~180

Note: Chemical shifts can vary depending on the solvent.

Mass Spectrometry

GC-MS analysis of citramalic acid typically involves derivatization to form more volatile esters, such as the dimethyl ester.

Conclusion

(R)-(-)-Citramalic Acid Lithium is a valuable compound for research, stemming from the significant biological roles of the parent acid. While the discovery and biosynthesis of (R)-(-)-

Citramalic Acid are well-characterized, particularly with the identification of (R)-citramalate synthase and the development of high-yield biotechnological production methods, there is a lack of specific historical and detailed characterization data for its lithium salt in the public domain. The synthetic routes to the acid are well-established, and the preparation of the lithium salt can be inferred from standard chemical principles. Further research to fully characterize the solid-state structure and physicochemical properties of **(R)-(-)-Citramalic Acid Lithium** would be beneficial for its application in drug development and other scientific fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy (R)-(-)-Citramalic Acid Lithium [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bmse000428 R-(-)-Citramalic Acid at BMRB [bmrbi.io]
- 4. Synthesis of citramalic acid from glycerol by metabolically engineered Escherichia coli [pubmed.ncbi.nlm.nih.gov]
- 5. Engineered citrate synthase improves citramalic acid generation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient bio-production of citramalate using an engineered Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(R)-(-)-Citramalic Acid Lithium discovery and history]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12354482#r-citramalic-acid-lithium-discovery-and-history\]](https://www.benchchem.com/product/b12354482#r-citramalic-acid-lithium-discovery-and-history)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com